

# Quercetin-3'-Glucoside: A Multi-Faceted Modulator of Glucose Homeostasis in Diabetes

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Quercetin-3'-glucoside

Cat. No.: B12386778

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Authored by: Gemini, Senior Application Scientist Abstract

Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, presents a significant global health challenge. The quest for novel therapeutic agents with improved efficacy and safety profiles is a paramount objective in diabetes research. Flavonoids, a class of polyphenolic compounds abundant in plant-based foods, have garnered considerable attention for their potential anti-diabetic properties. Among these, **Quercetin-3'-glucoside** (Q3G), a prominent glycosylated form of quercetin, has emerged as a promising candidate for modulating glucose metabolism through a multi-pronged mechanistic approach. This technical guide provides a comprehensive overview of the role of Q3G in diabetes and glucose metabolism, delving into its molecular mechanisms of action, providing field-proven experimental protocols for its investigation, and offering insights for its potential therapeutic development. We will explore its impact on intestinal glucose absorption, insulin signaling pathways, and insulin-independent glucose uptake, supported by *in vitro* and *in vivo* evidence.

## Introduction: The Therapeutic Potential of Quercetin-3'-Glucoside in Diabetes

The management of type 2 diabetes (T2D) primarily revolves around controlling blood glucose levels to mitigate the risk of long-term complications. Current therapeutic strategies, while

effective, are often associated with limitations, including adverse effects and the potential for therapeutic failure over time. This has spurred the investigation of naturally derived compounds that can offer complementary or alternative approaches to diabetes management.

Quercetin, a flavonol found in numerous fruits, vegetables, and grains, has been extensively studied for its antioxidant, anti-inflammatory, and anti-diabetic properties.[\[1\]](#)[\[2\]](#) However, in its natural state, quercetin predominantly exists as glycosides, such as **Quercetin-3'-glucoside** (isoquercitrin). The sugar moiety significantly influences the bioavailability and metabolic fate of quercetin, making the study of its glycosidic forms crucial for understanding its physiological effects.[\[3\]](#)

This guide focuses specifically on Q3G and its intricate role in glucose homeostasis. We will dissect its mechanisms of action, moving from its effects in the gastrointestinal tract to its influence on key metabolic tissues like skeletal muscle and liver.

## Molecular Mechanisms of Action: A Multi-Target Approach

**Quercetin-3'-glucoside** exerts its anti-diabetic effects through a combination of synergistic mechanisms that collectively contribute to improved glycemic control.

### Attenuation of Postprandial Hyperglycemia: Targeting Intestinal Carbohydrate Digestion and Glucose Absorption

A primary strategy for managing T2D is to control the rapid surge in blood glucose that occurs after a meal. Q3G contributes to this by interfering with both the digestion of carbohydrates and the absorption of glucose in the small intestine.

- Inhibition of  $\alpha$ -Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Q3G and its metabolites have been shown to inhibit  $\alpha$ -glucosidase activity. For instance, a closely related metabolite, quercetin-3-O-glucuronide, demonstrated a reversible mixed-mode inhibition of  $\alpha$ -glucosidase with an IC<sub>50</sub> value of  $108.11 \pm 4.61 \mu\text{M}$ .[\[4\]](#)[\[5\]](#) By slowing down carbohydrate digestion, Q3G helps to blunt the postprandial glycemic spike.

- Modulation of Intestinal Glucose Transporters: Q3G has been shown to interact with key glucose transporters in the intestinal epithelium. It competitively inhibits the sodium-dependent glucose cotransporter 1 (SGLT1), a primary transporter for glucose and galactose uptake.[6][7] This competitive inhibition reduces the rate of glucose absorption from the intestinal lumen into the enterocytes.

## Enhancement of Glucose Uptake in Peripheral Tissues: Insulin-Dependent and Independent Pathways

Once glucose enters the bloodstream, its efficient uptake and utilization by peripheral tissues, primarily skeletal muscle and adipose tissue, are critical for maintaining normal blood glucose levels. Q3G has been shown to enhance glucose uptake through two distinct but complementary signaling pathways.

In insulin-sensitive tissues, the binding of insulin to its receptor triggers a signaling cascade that culminates in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry. Insulin resistance, a hallmark of T2D, is characterized by impairments in this pathway. Quercetin and its glycosides have been demonstrated to improve insulin sensitivity by modulating key components of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[8] Treatment with quercetin has been shown to increase the phosphorylation of Akt, a central node in the insulin signaling cascade, leading to enhanced GLUT4 translocation and glucose uptake.[9]

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, promotes glucose uptake independently of insulin. This makes it an attractive therapeutic target for overcoming insulin resistance. Quercetin and its glycosides are potent activators of AMPK. [9][10] The activation of AMPK by quercetin leads to the phosphorylation of its downstream targets, which in turn stimulates the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake in skeletal muscle cells.[9]

[Click to download full resolution via product page](#)

**Figure 1:** Dual signaling pathways for glucose uptake modulated by Q3G.

## Antioxidant and Anti-inflammatory Effects in a Diabetic Milieu

Chronic hyperglycemia in diabetes leads to increased production of reactive oxygen species (ROS) and a state of chronic low-grade inflammation, both of which contribute to insulin resistance and the development of diabetic complications. Quercetin is a potent antioxidant and anti-inflammatory agent.[2][11][12]

- **Scavenging of Reactive Oxygen Species:** Q3G can directly scavenge free radicals and also enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress. [11]
- **Inhibition of Pro-inflammatory Pathways:** Q3G has been shown to inhibit the activation of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway, a key regulator of inflammation.[13][14] By suppressing NF- $\kappa$ B, Q3G can reduce the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6, which are known to impair insulin signaling.[15][16][17]

## Experimental Validation: Protocols and Methodologies

The following section provides standardized, step-by-step protocols for key in vitro assays to evaluate the bioactivity of **Quercetin-3'-glucoside** on glucose metabolism.

## In Vitro $\alpha$ -Glucosidase Inhibition Assay

This assay determines the inhibitory effect of Q3G on the activity of  $\alpha$ -glucosidase.

Protocol:

- Prepare a reaction mixture containing 50  $\mu$ L of 100 mM phosphate buffer (pH 6.8), 10  $\mu$ L of  $\alpha$ -glucosidase solution (1.0 U/mL), and 20  $\mu$ L of varying concentrations of Q3G dissolved in a suitable solvent (e.g., DMSO).
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding 20  $\mu$ L of 5 mM p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) substrate solution.
- Incubate the reaction mixture at 37°C for 20 minutes.
- Stop the reaction by adding 50  $\mu$ L of 0.1 M Na<sub>2</sub>CO<sub>3</sub>.
- Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition using the formula: Inhibition (%) =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ .
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the concentration of Q3G.

## Cellular Glucose Uptake Assay using 2-NBDG in C2C12 Myotubes

This assay measures the ability of Q3G to stimulate glucose uptake in a skeletal muscle cell line.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the 2-NBDG glucose uptake assay.

Protocol:

- Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Upon reaching confluence, induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

- Serum Starvation: Wash the differentiated myotubes with PBS and incubate in serum-free DMEM for 2-4 hours.
- Compound Treatment: Treat the cells with various concentrations of Q3G or positive control (e.g., 100 nM insulin) for a specified period (e.g., 30 minutes to 24 hours).
- 2-NBDG Incubation: Add the fluorescent glucose analog, 2-NBDG, to a final concentration of 50-100  $\mu$ M and incubate for 30-60 minutes at 37°C.
- Washing: Terminate the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
- Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize by fluorescence microscopy.
- Data Analysis: Normalize the fluorescence intensity to the protein content of each well and express the results as a fold change relative to the untreated control.

## Western Blot Analysis of PI3K/Akt and AMPK Signaling Pathways

This technique is used to assess the effect of Q3G on the phosphorylation status of key proteins in the insulin and AMPK signaling pathways in cell lines such as HepG2 (liver) or L6 (muscle) myotubes.[\[8\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

### Protocol:

- Cell Culture and Treatment: Culture cells to 80-90% confluence and then treat with Q3G at various concentrations and time points.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

- SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-AMPK, AMPK) overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

## In Vivo Evidence and Clinical Perspectives

Animal studies have provided further evidence for the anti-diabetic effects of quercetin and its glycosides. In streptozotocin (STZ)-induced diabetic rat models, oral administration of quercetin has been shown to significantly reduce blood glucose levels, improve glucose tolerance, and increase plasma insulin levels.[\[11\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#) These effects are often accompanied by improvements in lipid profiles and a reduction in markers of oxidative stress and inflammation in key metabolic tissues.[\[11\]](#)

While direct clinical trials on Q3G are limited, studies on quercetin supplementation in patients with T2D have shown promising results. For instance, a randomized controlled trial demonstrated that daily supplementation with 500 mg of quercetin for 32 weeks resulted in a significant improvement in HbA1c levels and a reduction in systolic blood pressure in individuals with T2D.[\[12\]](#)[\[29\]](#) Another clinical trial investigated the effect of quercetin on postprandial hyperglycemia and found that it could dampen the glycemic response to a maltose tolerance test.[\[30\]](#) These findings, although primarily on the aglycone, provide a strong rationale for further clinical investigation of Q3G, given its presence in the diet.

Table 1: Summary of Quantitative Data on the Effects of Quercetin and its Derivatives on Glucose Metabolism

| Parameter                        | Compound                  | Model System                               | Key Finding                              | Reference |
|----------------------------------|---------------------------|--------------------------------------------|------------------------------------------|-----------|
| $\alpha$ -Glucosidase Inhibition | Quercetin-3-O-glucuronide | In vitro enzyme assay                      | IC50: 108.11 ± 4.61 $\mu$ M              | [4][5]    |
| Quercetin                        | In vitro enzyme assay     |                                            | IC50: 29.47 ± 3.36 $\mu$ M               | [31]      |
| Intestinal Glucose Transport     | Quercetin-3'-glucoside    | Porcine jejunum vesicles                   | Competitive inhibition of SGLT1          | [6]       |
| Glucose Uptake                   | Quercetin                 | L6 myotubes                                | 1.5-fold increase in GLUT4 translocation | [32][33]  |
| Clinical Outcomes                | Quercetin (500 mg/day)    | T2D patients (32 weeks)                    | -0.29% change in HbA1c                   | [12][29]  |
| Quercetin (2g)                   | T2D patients              | Reduced postprandial glucose after maltose |                                          | [30]      |

## Future Directions and Drug Development Considerations

**Quercetin-3'-glucoside** presents a compelling case as a natural compound with significant potential for the management of diabetes. Its ability to target multiple pathways involved in glucose homeostasis is a distinct advantage. However, for its successful translation into a therapeutic agent, several aspects require further investigation:

- Pharmacokinetics and Bioavailability: A more detailed understanding of the absorption, metabolism, and distribution of Q3G in humans is essential to optimize dosing and formulation.

- Long-term Efficacy and Safety: Rigorous, large-scale, and long-term clinical trials are needed to unequivocally establish the efficacy and safety of Q3G supplementation in diabetic patients.
- Structure-Activity Relationship Studies: Further research into the relationship between the structure of quercetin glycosides and their biological activity could lead to the development of more potent and specific derivatives.
- Combination Therapies: Investigating the synergistic effects of Q3G with existing anti-diabetic drugs could open up new avenues for combination therapies with improved outcomes.

## Conclusion

**Quercetin-3'-glucoside** stands out as a promising natural compound in the field of diabetes research. Its multifaceted mechanism of action, encompassing the inhibition of carbohydrate digestion and absorption, enhancement of insulin sensitivity, and activation of insulin-independent glucose uptake pathways, coupled with its antioxidant and anti-inflammatory properties, provides a solid foundation for its potential use as a complementary therapeutic agent for the management of type 2 diabetes. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable flavonoid.

## References

- Welsch, C. A., Lachance, P. A., & Wasserman, B. P. (1989). Dietary phenolic compounds: inhibition of Na<sup>+</sup>-dependent D-glucose uptake in rat intestinal brush border membrane vesicles. *Journal of nutritional biochemistry*, 1(5), 238-244. [\[Link\]](#)
- Ali, H., Khan, B. A., Ali, F., Ullah, I., Khan, A., Ali, S. S., ... & Kim, Y. S. (2023).
- Bastyr University. (2015). Effects of Quercetin on Blood Sugar and Blood Vessel Function in Type 2 Diabetes. [ClinicalTrials.gov](#). [\[Link\]](#)
- Chen, L., Teng, H., Jia, Z., Battino, M., & Miron, A. (2021). Investigation on the mechanisms of quercetin-3-O-glucuronide inhibiting  $\alpha$ -glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking. *Food & Function*, 12(17), 7825-7835. [\[Link\]](#)
- Examine.com. (2024). Quercetin and type 2 diabetes - Study Summary. [\[Link\]](#)
- Gao, Y., Li, Z., Liu, C., Sun, H., & Meng, L. (2021). Flavonoids as dual-target inhibitors against  $\alpha$ -glucosidase and  $\alpha$ -amylase: a systematic review of in vitro studies. *Journal of Zhejiang University-SCIENCE B*, 22(1), 1-22. [\[Link\]](#)

- He, T., Zhang, Y., Wang, J., & Chen, L. (2021). Investigation into the mechanisms of quercetin-3-O-glucuronide inhibiting  $\alpha$ -glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking. *Food & function*, 12(17), 7825-7835. [\[Link\]](#)
- Hussain, T., Tan, B., Yin, Y., Blachier, F., Tossou, M. C., & Rahu, N. (2016). Therapeutic potential of quercetin in the management of type-2 diabetes mellitus.
- Katsarou, A. I., Stamatelopoulos, K., Karatzas, A., Liatis, S., Papamichael, C. M., & Makrilia, K. (2023). Benefits of Quercetin on Glycated Hemoglobin, Blood Pressure, PiKo-6 Readings, Night-Time Sleep, Anxiety, and Quality of Life in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial. *Nutrients*, 15(22), 4843. [\[Link\]](#)
- Kim, J. H., Kim, M. J., Choi, J. Y., & Park, E. J. (2021). In Vitro Studies to Assess the  $\alpha$ -Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from *Salicornia herbacea*. *Molecules*, 26(5), 1461. [\[Link\]](#)
- Kurek-Górecka, A., Rzepecka-Stojko, A., Górecki, M., Stojko, J., Sosada, M., & Swierczek-Zieba, G. (2020). Quercetin as an anti-diabetic agent in rodents—is it worth testing in humans?. *Nutrients*, 12(12), 3667. [\[Link\]](#)
- Vessal, M., Hemmati, M., & Vasei, M. (2003). Antidiabetic effects of quercetin in streptozocin-induced diabetic rats. *Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology*, 135(3), 357-364. [\[Link\]](#)
- Wiśniewska, A., & Duda-Madej, A. (2022). Potential of Quercetin as a Promising Therapeutic Agent Against Type 2 Diabetes. *International Journal of Molecular Sciences*, 23(24), 15830. [\[Link\]](#)
- Hatware, K., Kshirsagar, S. S., & Detha, S. P. (2014). The effect of quercetin on blood glucose levels of normal and streptozotocin induced diabetic (type I & type II) rats. *International Journal of Pharmaceutical, Chemical and Biological Sciences*, 4(3), 613-619. [\[Link\]](#)
- El-Shaer, M. M., Othman, A. A., & El-Kherbetawy, M. K. (2023). Protective effect of quercetin on pulmonary dysfunction in streptozotocin-induced diabetic rats via inhibition of NLRP3 signaling pathway. *International Immunopharmacology*, 122, 110594. [\[Link\]](#)
- Lo Piparo, E., Scheib, H., Frei, N., Williamson, G., Grigorov, M., & Chou, C. J. (2008). Flavonoids for controlling starch digestion: structural requirements for inhibiting human  $\alpha$ -amylase. *Journal of medicinal chemistry*, 51(12), 3555-3561. [\[Link\]](#)
- Eid, H. M., Nachar, A., Thong, F. S., Sweeney, G., & Haddad, P. S. (2015). The molecular basis of the antidiabetic action of quercetin in cultured skeletal muscle cells and hepatocytes. *Pharmacognosy magazine*, 11(41), 74. [\[Link\]](#)
- Parrish, A. R., Catania, J. M., & Gower, W. R. (2018). Quercetin inhibits glucose transport by binding to an exofacial site on GLUT1.

- Singh, M., & Pande, V. (2021). In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside characterized from fresh leaves of *Trigonella foenum-graecum* L. *Journal of Ethnopharmacology*, 270, 113824. [\[Link\]](#)
- Jiang, Y., Zhang, Y., & Li, Q. (2025). Immunomodulatory roles of quercetin in diabetic nephropathy: targeting inflammation, oxidative stress, and ferroptosis. *Frontiers in Immunology*, 16, 1515234. [\[Link\]](#)
- Patel, K., & Shah, J. (2023). Quercetin Mitigates Diabetic Nephropathy in Rats via Keap1/Nrf2/HO-1 Signaling Pathway.
- Wang, Y., Zhang, Y., & Liu, Y. (2023). Quercetin Mitigates Diabetic Nephropathy in Rats via Keap1/Nrf2/HO-1 Signaling Pathway.
- Dhanya, R., Arya, A. D., Nisha, P., & Jayamurthy, P. (2017). Quercetin, a lead compound against type 2 diabetes ameliorates glucose uptake via AMPK pathway in skeletal muscle cell line. *Frontiers in pharmacology*, 8, 336. [\[Link\]](#)
- Eid, H. M., Nachar, A., Thong, F., Sweeney, G., & Haddad, P. S. (2015). The molecular basis of the antidiabetic activity of quercetin in skeletal muscle cells and hepatocytes in culture. *Pharmacognosy magazine*, 11(41), 74. [\[Link\]](#)
- Kumar, A., & Ghosh, A. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T-Cell Lymphoma Exposed to Hydrogen Peroxide. *PloS one*, 11(8), e0160686. [\[Link\]](#)
- Eid, H. M., Nachar, A., Thong, F., Sweeney, G., & Haddad, P. S. (2015). The molecular basis of the antidiabetic action of quercetin in cultured skeletal muscle cells and hepatocytes. *Pharmacognosy magazine*, 11(41), 74. [\[Link\]](#)
- Mittal, A., & Kumar, V. (2021). Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes. *Vascular Cell*, 13(1), 1-10. [\[Link\]](#)
- Zhang, Y., Li, Q., & Jiang, Y. (2024). [Quercetin ameliorates diabetic kidney injury in rats by inhibiting the HMGB1/RAGE/NF- $\kappa$ B signaling pathway]. *Nan fang yi ke da xue xue bao= Journal of Southern Medical University*, 44(9), 1641-1648. [\[Link\]](#)
- Assay Genie. (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based). [\[Link\]](#)
- Pan, B., Pan, W., Lu, Z., & Xia, C. (2021). Pharmacological Mechanisms Underlying the Hepatoprotective Effects of *Ecliptae herba* on Hepatocellular Carcinoma.
- Lee, S. H., & Lee, J. (2021). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. *Antioxidants*, 10(11), 1735. [\[Link\]](#)
- Kumar, A., & Ghosh, A. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T-Cell Lymphoma Exposed to Hydrogen Peroxide. *PloS one*, 11(8), e0160686. [\[Link\]](#)
- Oyabu, C., Onishi, T., & Shono, N. (2020). Effect of Quercetin Treatment on Mitochondrial Biogenesis and Exercise-Induced AMP-Activated Protein Kinase Activation in Rat Skeletal

Muscle. Nutrients, 12(3), 729. [Link]

- Wolffram, S., Block, M., & Ader, P. (2002). Quercetin-3-glucoside is transported by the glucose carrier SGLT1 across the brush border membrane of rat small intestine. The Journal of nutrition, 132(4), 630-635. [Link]
- Wang, C., Li, H., & Liu, Y. (2023). Quercetin Induces Apoptosis in HepG2 Cells via Directly Interacting with YY1 to Disrupt YY1-p53 Interaction. International Journal of Molecular Sciences, 24(3), 2841. [Link]
- Eid, H. M., Nachar, A., Thong, F., Sweeney, G., & Haddad, P. S. (2015). The molecular basis of the antidiabetic activity of quercetin in skeletal muscle cells and hepatocytes in culture. Pharmacognosy magazine, 11(41), 74. [Link]
- Singh, P., & Sharma, B. (2025). Targeting NF-κB in diabetic nephropathy: exploring the therapeutic potential of phytoconstituents. Journal of Diabetes & Metabolic Disorders, 1-21. [Link]
- Chen, L., Teng, H., Jia, Z., Battino, M., & Miron, A. (2021). Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry. Oncology Letters, 22(2), 1-1. [Link]
- Chen, L., Teng, H., Jia, Z., Battino, M., & Miron, A. (2021). Inhibitory effects of quercetin and its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A isoforms by liquid chromatography-tandem mass spectrometry. Oncology Letters, 22(2), 1-1. [Link]
- Pérez-Jiménez, J., & Saura-Calixto, F. (2018). Decay curves of ABTS•+ (A, B) and DPPH• (C, D) when quenched by flavonols... Molecules, 23(11), 2947. [Link]
- Ilyasoğlu, H. (2020). DPPH Radical Scavenging Assay. IntechOpen. [Link]
- Li, Y., Liu, Y., & Zhang, Y. (2025). Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by Quercetin in the Treatment of Psoriasis.
- Wang, L., Zhang, Y., & Li, H. (2018). AMPK activation in L6 cells treated by quercetin (50 μmol/L) for 0.5,... Journal of Functional Foods, 46, 337-344. [Link]
- Wang, J., & He, W. (2010). Observing GLUT4 translocation in live L6 cells using quantum dots. Sensors, 10(7), 6757-6768. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoids as dual-target inhibitors against  $\alpha$ -glucosidase and  $\alpha$ -amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation into the mechanisms of quercetin-3-O-glucuronide inhibiting  $\alpha$ -glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin glucosides inhibit glucose uptake into brush-border-membrane vesicles of porcine jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin-3-glucoside is transported by the glucose carrier SGLT1 across the brush border membrane of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via AMPK Pathway in Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Benefits of Quercetin on Glycated Hemoglobin, Blood Pressure, PiKo-6 Readings, Night-Time Sleep, Anxiety, and Quality of Life in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Quercetin ameliorates diabetic kidney injury in rats by inhibiting the HMGB1/RAGE/NF- $\kappa$ B signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunomodulatory roles of quercetin in diabetic nephropathy: targeting inflammation, oxidative stress, and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. informaticsjournals.co.in [informaticsjournals.co.in]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biopioneer.com.tw [biopioneer.com.tw]

- 20. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 23. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Quercetin as an Anti-Diabetic Agent in Rodents—Is It Worth Testing in Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ijcbs.com [ijcbs.com]
- 28. researchgate.net [researchgate.net]
- 29. examine.com [examine.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quercetin-3'-Glucoside: A Multi-Faceted Modulator of Glucose Homeostasis in Diabetes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12386778#quercetin-3-glucoside-role-in-diabetes-and-glucose-metabolism>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)